molecular formula C19H17BrN4S B2369312 N-(4-BROMOPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE CAS No. 393832-95-6

N-(4-BROMOPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE

Cat. No.: B2369312
CAS No.: 393832-95-6
M. Wt: 413.34
InChI Key: NEXFDPZULDRQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-BROMOPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE is a heterocyclic compound that features a pyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(4-BROMOPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Properties

IUPAC Name

N-(4-bromophenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4S/c20-15-5-7-16(8-6-15)22-19(25)24-12-11-23-10-2-4-17(23)18(24)14-3-1-9-21-13-14/h1-10,13,18H,11-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXFDPZULDRQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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